2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide
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Description
2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClF2N4OS and its molecular weight is 462.94. The purity is usually 95%.
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Scientific Research Applications
High-Affinity Ligands for Receptors
Compounds similar to the one mentioned have been developed as high-affinity ligands for specific human receptors such as the ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit significant selectivity and agonistic properties in biochemical assays, suggesting potential applications in studying receptor functions and developing therapeutics targeting these pathways (Röver et al., 2000).
Precursors for Heterocyclic Compounds
Research has also focused on developing precursors like difluoro(trimethylsilyl)acetamides for synthesizing heterocyclic compounds such as 3,3-difluoroazetidinones. These chemical reactions highlight the utility of such compounds in organic chemistry for creating new molecules with potential pharmacological activities (Bordeau et al., 2006).
Antiviral and Antibacterial Agents
Spirothiazolidinone derivatives, with structural similarities, have been synthesized and evaluated for their antiviral activities against influenza A/H3N2 virus and human coronavirus 229E. These studies indicate the potential of such compounds in developing new antiviral agents (Apaydın et al., 2020).
Inhibitors of Enzymes
Another field of application is the synthesis of novel triazole compounds containing a thioamide group, which have been evaluated for their antifungal and plant growth regulating activities. This research demonstrates the compound's role in inhibiting biological processes that could be leveraged in agricultural sciences or antifungal drug development (Li Fa-qian et al., 2005).
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF2N4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(23)5-3-14)21(28-22)31-13-19(30)26-18-12-16(24)6-7-17(18)25/h2-7,12H,8-11,13H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDCWJQJAFQJOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)F)F)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF2N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.